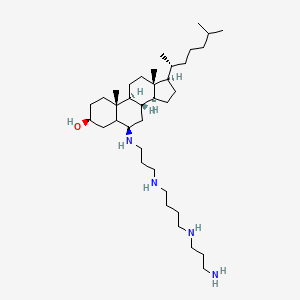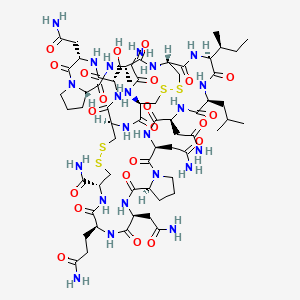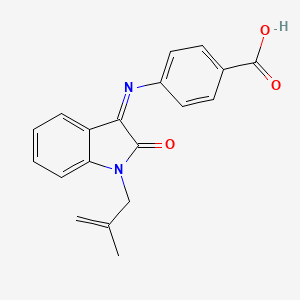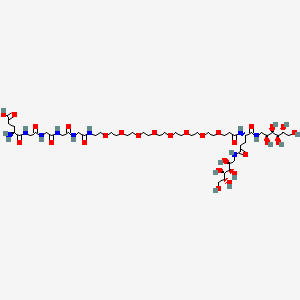
EGGGG-PEG8-amide-bis(deoxyglucitol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EGGGG-PEG8-amide-bis(deoxyglucitol) is a cleavable linker used in Antibody-Drug Conjugates (ADCs). This compound is designed to facilitate the targeted delivery of drugs to specific cells, such as cancer cells, by linking the drug to an antibody that recognizes and binds to a specific antigen on the target cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of EGGGG-PEG8-amide-bis(deoxyglucitol) involves multiple steps, including the conjugation of polyethylene glycol (PEG) chains to the deoxyglucitol moiety and the formation of amide bonds. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of these bonds .
Industrial Production Methods
Industrial production of EGGGG-PEG8-amide-bis(deoxyglucitol) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
EGGGG-PEG8-amide-bis(deoxyglucitol) undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable under specific conditions, such as acidic or enzymatic environments
Substitution Reactions: The amide bonds in the compound can undergo substitution reactions with other nucleophiles
Common Reagents and Conditions
Cleavage Reactions: Acidic conditions or specific enzymes are used to cleave the linker
Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions to substitute the amide bonds
Major Products Formed
The major products formed from these reactions include the free drug and the cleaved linker, which can then be further metabolized or excreted from the body .
科学的研究の応用
EGGGG-PEG8-amide-bis(deoxyglucitol) has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates
Biology: Facilitates the targeted delivery of drugs to specific cells, enhancing the efficacy and reducing the side effects of treatments
Medicine: Integral in the development of ADCs for cancer therapy, allowing for precise targeting of cancer cells while sparing healthy cells
Industry: Used in the production of targeted therapeutics and diagnostic agents
作用機序
The mechanism of action of EGGGG-PEG8-amide-bis(deoxyglucitol) involves its cleavage in specific environments, such as the acidic environment of a tumor or the presence of specific enzymes. This cleavage releases the drug, which can then exert its therapeutic effects on the target cells. The molecular targets and pathways involved depend on the specific drug conjugated to the linker .
類似化合物との比較
Similar Compounds
Mal-EGGGG-PEG8-amide-bis(deoxyglucitol): Another cleavable linker used in ADCs
Disulfide Cleavable Linkers: Linkers that are cleaved in the presence of reducing agents
Acid Cleavable Linkers: Linkers that are cleaved under acidic conditions
Uniqueness
EGGGG-PEG8-amide-bis(deoxyglucitol) is unique due to its specific design that allows for precise cleavage under certain conditions, making it highly effective in targeted drug delivery systems. Its structure provides stability and solubility, which are essential for its function as a linker in ADCs .
特性
分子式 |
C49H91N9O28 |
|---|---|
分子量 |
1254.3 g/mol |
IUPAC名 |
(4S)-4-amino-5-[[2-[[2-[[2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1,5-dioxo-1,5-bis[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C49H91N9O28/c50-31(1-4-43(71)72)48(77)57-28-42(70)55-27-41(69)54-26-40(68)53-25-39(67)51-6-8-80-10-12-82-14-16-84-18-20-86-22-21-85-19-17-83-15-13-81-11-9-79-7-5-38(66)58-32(49(78)56-24-34(62)45(74)47(76)36(64)30-60)2-3-37(65)52-23-33(61)44(73)46(75)35(63)29-59/h31-36,44-47,59-64,73-76H,1-30,50H2,(H,51,67)(H,52,65)(H,53,68)(H,54,69)(H,55,70)(H,56,78)(H,57,77)(H,58,66)(H,71,72)/t31-,32-,33-,34-,35+,36+,44+,45+,46+,47+/m0/s1 |
InChIキー |
SRJGEXWUUWWJCQ-OJWWGKDHSA-N |
異性体SMILES |
C(CC(=O)O)[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N[C@@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)N |
正規SMILES |
C(CC(=O)O)C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCC(=O)NCC(C(C(C(CO)O)O)O)O)C(=O)NCC(C(C(C(CO)O)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



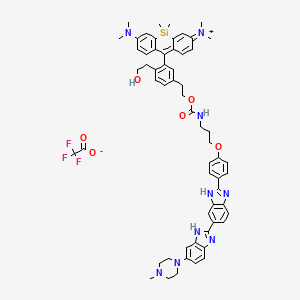
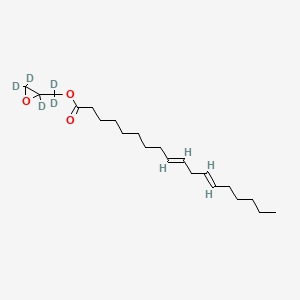
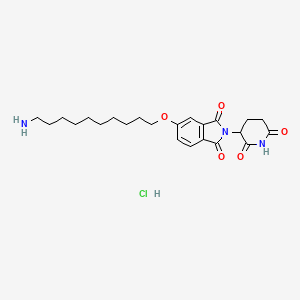
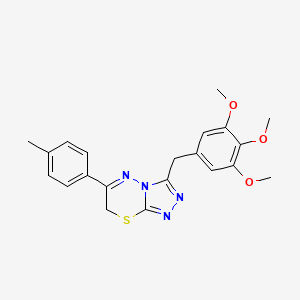
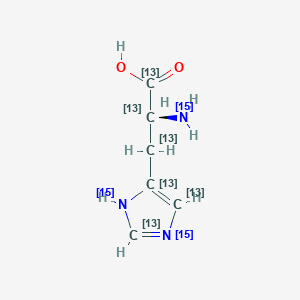
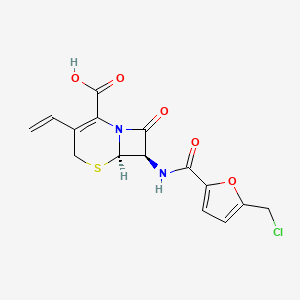

![4-[4-[3-[2-(tert-butylamino)ethylamino]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-1-yl]-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12374696.png)

